molecular formula C9H17NO B13797974 Cyclopentanecarboxamide, 1-(1-methylethyl)-

Cyclopentanecarboxamide, 1-(1-methylethyl)-

Cat. No.: B13797974
M. Wt: 155.24 g/mol
InChI Key: GRHBTIXQXDFANK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, 1-(1-methylethyl)- is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a cyclopentane ring and a carboxamide group substituted with an isopropyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxamide, 1-(1-methylethyl)- typically involves the reaction of cyclopentanecarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Cyclopentanecarboxylic acid+IsopropylamineCyclopentanecarboxamide, 1-(1-methylethyl)-+Water\text{Cyclopentanecarboxylic acid} + \text{Isopropylamine} \rightarrow \text{Cyclopentanecarboxamide, 1-(1-methylethyl)-} + \text{Water} Cyclopentanecarboxylic acid+Isopropylamine→Cyclopentanecarboxamide, 1-(1-methylethyl)-+Water

Industrial Production Methods

In industrial settings, the production of Cyclopentanecarboxamide, 1-(1-methylethyl)- may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide, 1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentanecarboxamides.

Scientific Research Applications

Cyclopentanecarboxamide, 1-(1-methylethyl)- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxamide, 1-methyl-
  • Cyclopentanecarboxamide, 1-ethyl-
  • Cyclopentanecarboxamide, 1-propyl-

Uniqueness

Cyclopentanecarboxamide, 1-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other similar compounds.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-propan-2-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H2,10,11)

InChI Key

GRHBTIXQXDFANK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCC1)C(=O)N

Origin of Product

United States

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